molecular formula C8H17NO2 B2567498 2-Methoxy-2-(oxan-4-yl)ethan-1-amine CAS No. 1483554-18-2

2-Methoxy-2-(oxan-4-yl)ethan-1-amine

Cat. No.: B2567498
CAS No.: 1483554-18-2
M. Wt: 159.229
InChI Key: APAQJSBDWSZJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Methoxy-2-(oxan-4-yl)ethan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-methoxyethanol with oxan-4-ylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Methoxy-2-(oxan-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-2-(oxan-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxan-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Methoxy-2-(oxan-4-yl)ethan-1-amine can be compared with similar compounds such as:

Properties

IUPAC Name

2-methoxy-2-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-8(6-9)7-2-4-11-5-3-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAQJSBDWSZJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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